3-[(Prop-2-yn-1-yl)amino]benzoic acid
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Description
“3-[(Prop-2-yn-1-yl)amino]benzoic acid” is a chemical compound with the molecular formula C10H9NO2 . It is used for chemical probe synthesis . This trifunctional building block contains a light-activated benzophenone, alkyne tag, and carboxylic acid synthetic handle .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves base- or metal-catalyzed propargylation . The exact synthesis process for this specific compound is not detailed in the available literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the available literature. It is known that the compound has a molecular weight of 175.18 .
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used for uv light-induced covalent modification of biological targets .
Mode of Action
The compound, when appended to a ligand or pharmacophore through its acid linker, allows for UV light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photochemical reaction, leading to changes in the target’s structure and function.
Result of Action
The molecular and cellular effects of 3-[(Prop-2-yn-1-yl)amino]benzoic acid’s action would depend on the specific biological target and the nature of the induced covalent modification
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound . .
Properties
IUPAC Name |
3-(prop-2-ynylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-2-6-11-9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGOMKGOJMXDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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